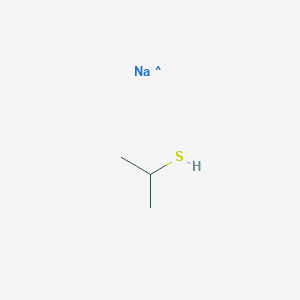
2-Propanethiol, sodium salt (8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanethiol, sodium salt (8CI,9CI), also known as sodium 2-propanethiolate, is an organosulfur compound with the molecular formula (CH₃)₂CHSNa. It is a sodium salt derivative of 2-propanethiol, commonly referred to as isopropyl mercaptan. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:
(CH3)2CHSH+NaOH→(CH3)2CHSNa+H2O
Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .
Types of Reactions:
-
Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):
2(CH3)2CHSNa+H2O2→(CH3)2CHS−SCH(CH3)2+2NaOH
-
Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:
(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Alkyl Halides: Methyl iodide, ethyl bromide.
Major Products Formed:
Disulfides: 2,2’-dithiobis(propane).
Thioethers: Various alkyl thioethers depending on the alkyl halide used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Sodium ethanethiolate: (CH₃CH₂SNa)
Sodium methanethiolate: (CH₃SNa)
Sodium 2-methyl-2-propanethiolate: ((CH₃)₃CSNa)
Comparison:
Reactivity: 2-Propanethiol, sodium salt (8CI,9CI) is more sterically hindered compared to sodium methanethiolate and sodium ethanethiolate, which can affect its reactivity in certain reactions.
Eigenschaften
Molekularformel |
C3H8NaS |
|---|---|
Molekulargewicht |
99.15 g/mol |
InChI |
InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3; |
InChI-Schlüssel |
FUBTVLXYLYGSOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















